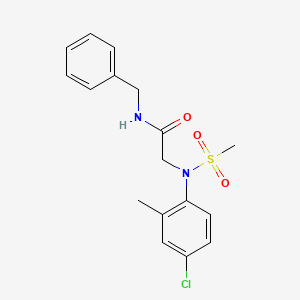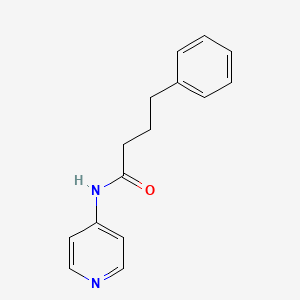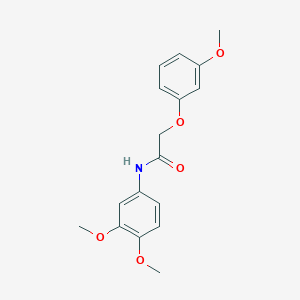
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide, also known as DPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in cell signaling pathways. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. Additionally, this compound has been shown to improve mitochondrial function, which is important for energy production in cells.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide research, including exploring its potential applications in other disease models, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Furthermore, developing more potent and selective analogs of this compound may lead to the development of new drugs for various diseases.
合成法
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through various methods, including the reaction of 2-(3-methoxyphenoxy)acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,4-dimethoxyaniline with 2-(3-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine (TEA). These methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, inflammation, and neuroprotection. Studies have shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has shown neuroprotective effects by reducing neuronal cell death in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-5-4-6-14(10-13)23-11-17(19)18-12-7-8-15(21-2)16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGDXMIKRWDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
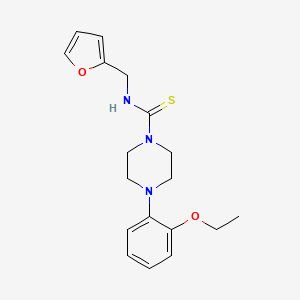
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
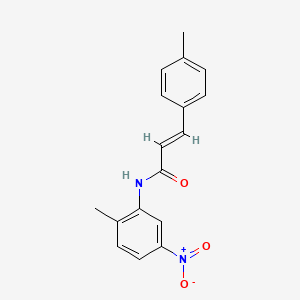
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
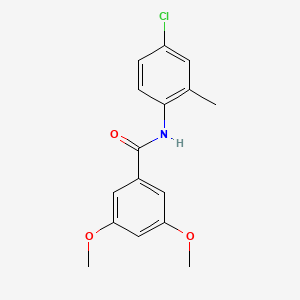
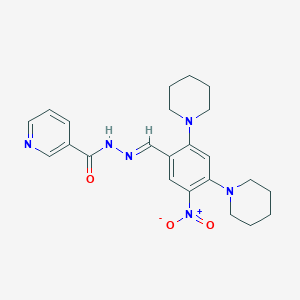
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

